molecular formula C10H13N3O4 B14144693 Acetic acid, ((6-methoxy-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester CAS No. 75274-15-6

Acetic acid, ((6-methoxy-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester

Cat. No.: B14144693
CAS No.: 75274-15-6
M. Wt: 239.23 g/mol
InChI Key: FNBMUGORXCQDTE-UHFFFAOYSA-N
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Description

Acetic acid, ((6-methoxy-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((6-methoxy-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester typically involves the reaction of 6-methoxy-2-methyl-4-pyrimidinamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((6-methoxy-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Acetic acid, ((6-methoxy-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, ((6-methoxy-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, methoxy-, ethyl ester
  • Acetic acid, methoxy-, methyl ester
  • Indole-3-acetic acid

Uniqueness

Acetic acid, ((6-methoxy-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

75274-15-6

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

ethyl 2-[(6-methoxy-2-methylpyrimidin-4-yl)amino]-2-oxoacetate

InChI

InChI=1S/C10H13N3O4/c1-4-17-10(15)9(14)13-7-5-8(16-3)12-6(2)11-7/h5H,4H2,1-3H3,(H,11,12,13,14)

InChI Key

FNBMUGORXCQDTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=NC(=N1)C)OC

Origin of Product

United States

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